Bioallethrin
Overview
Description
Bioallethrin is a synthetic pyrethroid insecticide widely used to control household pests such as mosquitoes, houseflies, and cockroaches. It is a racemic mixture of two stereoisomers of allethrin, specifically (1R,trans;1R) and (1R,trans;1S), in an approximate ratio of 1:1 . This compound is known for its low mammalian toxicity and high efficacy against insects, making it a popular choice for pest control .
Mechanism of Action
Bioallethrin, also known as Esbiothrin, is a synthetic pyrethroid used as a pesticide against household pest insects such as mosquitoes, houseflies, and cockroaches . Here is a detailed analysis of its mechanism of action:
Target of Action
This compound primarily targets voltage-gated sodium channels in their closed state . These channels play a crucial role in the generation and propagation of action potentials in neurons, making them a key target for neurotoxic agents like this compound.
Mode of Action
This compound binds to these sodium channels and modifies their gating kinetics . The opening of the channel appears to increase the affinity of the channel for pyrethroids like this compound . Once bound, pyrethroids slow both the opening and closing of the sodium channel, resulting in a need for stronger excitatory potentials to produce an action potential and a delay in repolarization . These changes make the neuron more susceptible to large action potentials and repeated firing .
Biochemical Pathways
This compound’s action leads to a hyperexcitable state in neurons, which can result in paralysis or death . It also enhances the generation of reactive oxygen species (ROS), damages DNA, impairs the redox system, and causes mitochondrial dysfunction in human lymphocytes .
Pharmacokinetics
The metabolism of this compound in both rats and humans is considered to be virtually 100% oxidative . This is because this compound is very resistant to hydrolysis of its ester group, although a negligible amount of hydrolysis may occur . In humans, this compound is metabolized primarily by CYP2C19, with some metabolism by CYP2C8, CYP3A4, and CYP2C9*2 .
Result of Action
This compound causes oxidative damage and compromises the antioxidant system, leading to DNA damage, cellular and organelle toxicity . This results in apoptosis and necrosis of human lymphocytes . It also causes respiratory paralysis in lice and scabies parasites, resulting in death .
Action Environment
This compound is most commonly used indoors, and it is rapidly decomposed by sunlight . Therefore, its use is unlikely to pose an environmental hazard, except in the case of spillage or misuse . It is highly toxic to fish and aquatic invertebrates , and chronic exposure to this compound alters the plasma biochemical profile of humans and may have adverse health effects .
Biochemical Analysis
Biochemical Properties
Bioallethrin, like other pyrethroids, binds to voltage-gated sodium channels in their closed state and modifies the gating kinetics . This interaction with sodium channels results in a need for stronger excitatory potentials to produce an action potential and a delay in repolarization .
Cellular Effects
This compound has been shown to cause oxidative damage and compromises the antioxidant system leading to DNA damage, cellular and organelle toxicity, resulting in apoptosis and necrosis of human lymphocytes . It enhances the generation of reactive oxygen species (ROS), damages DNA, impairs the redox system, and causes mitochondrial dysfunction in human lymphocytes .
Molecular Mechanism
The mechanism of action of this compound involves binding to voltage-gated sodium channels in their closed state and modifying the gating kinetics . Once bound, this compound slows both the opening and closing of the sodium channel . This makes the neuron more susceptible to large action potentials and repeated firing by both increasing the initial threshold and reducing the input needed for after-potentials .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound treatment resulted in loss of cell viability (> 30% at 200 µM this compound) . Oxidative stress markers like lipid peroxidation and protein oxidation were significantly increased .
Metabolic Pathways
Metabolism of this compound in both rats and humans is considered to be virtually 100% oxidative . This is because this compound is very resistant to hydrolysis of its ester group although a negligible amount of hydrolysis may occur .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bioallethrin is synthesized through the esterification of chrysanthemic acid with allethrolone. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of this compound involves the large-scale esterification of chrysanthemic acid with allethrolone. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is purified through distillation and crystallization to obtain this compound in its desired form .
Chemical Reactions Analysis
Types of Reactions: Bioallethrin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, which may include carboxylic acids and ketones.
Reduction: Reduction of this compound can lead to the formation of alcohols and other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines and alcohols under basic or acidic conditions.
Major Products Formed:
Scientific Research Applications
Bioallethrin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in studies of pyrethroid chemistry and insecticide development.
Biology: It is employed in research on insect physiology and behavior, particularly in studies of insecticide resistance.
Medicine: this compound’s low mammalian toxicity makes it a subject of interest in toxicology studies, particularly in understanding its effects on non-target organisms.
Comparison with Similar Compounds
Allethrin: The parent compound of bioallethrin, used in similar applications but with different stereoisomeric composition.
Esbiothrin: A mixture of the same stereoisomers as this compound but in a different ratio (R:S = 1:3).
Esthis compound: The pure S-form of allethrin, used in specific pest control applications.
Uniqueness of this compound: this compound’s unique composition of stereoisomers provides a balance of efficacy and low toxicity, making it a preferred choice for household pest control. Its ability to effectively target voltage-gated sodium channels with minimal impact on non-target organisms sets it apart from other pyrethroids .
Properties
IUPAC Name |
(2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl) (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-7-8-13-12(4)16(10-15(13)20)22-18(21)17-14(9-11(2)3)19(17,5)6/h7,9,14,16-17H,1,8,10H2,2-6H3/t14-,16?,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVAOQKBXKSDMS-AQYZNVCMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)CC1OC(=O)[C@@H]2[C@H](C2(C)C)C=C(C)C)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 | |
Record name | BIOALLETHRIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00180679 | |
Record name | Bioallethrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00180679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
YELLOW VISCOUS LIQUID. | |
Record name | BIOALLETHRIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
165-170, at 0.05kPa: 153 °C | |
Record name | Bioallethrin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13746 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BIOALLETHRIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
65.6 °C o.c. | |
Record name | BIOALLETHRIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water: none | |
Record name | Bioallethrin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13746 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BIOALLETHRIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Density |
Relative density (water = 1): 1.00 | |
Record name | BIOALLETHRIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
Vapor pressure, Pa at 25 °C: | |
Record name | BIOALLETHRIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
Bioallethrin, like other pyrethroids, binds to voltage gated sodium channels in their closed state and modifies the gating kinetics. Channel opening appears to increase affinity of the channel for pyrethroids like bioallethrin. Once bound pyrethroids slow both the opening and closing of the sodium channel resulting in a need for stronger excitatory potentials to produce an action potential and a delay in repolarization. The these changes make the neuron more susceptible to large action potentials and repeated firing by both increasing the initial threshold and reducing the input needed for after-potentials. When repeated firing does occur, the nerve terminal will release more neurotransmitter which can produce muscle paralysis through tetanus. This paralysis stops the breathing of lice and scabies parasites resulting in death. Some pyrethroids act on calcium channels to increase intracelllular calcium. Bioallethrin produces a very small increase in intracellular calcium in mouse neocortical neurons by acting on N-type calcium channels but the effect returns to baseline within 2 min. In contrast bioallethrin has been found to block L T, and P/Q-types of voltage gated calcium channels in human embryonic kidney cell cultures. Bioallethrin has been found to inhibit both sodium-calcium dependent and magnesium-calcium ATP hydrolysis in insects although it, along with other type I pyrethroids, has a greater effect on sodium-calcium dependent hydrolysis. Bioallethrin may stimulate phosphoinositol breakdown in synaptoneuromes as other type I pyrethroids have been observed to do so. Other type I pyrethoids have also been found to bind to kainate receptors. | |
Record name | Bioallethrin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13746 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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CAS No. |
584-79-2, 260359-57-7, 28057-48-9 | |
Record name | Allethrin [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584792 | |
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Record name | Bioallethrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0260359577 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bioallethrin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13746 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | Bioallethrin | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (RS)-3-allyl-2-methyl-4-oxocyclopent-2-enyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl) cyclopropanecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
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Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | (RS)-2-methyl-4-oxo-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate | |
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Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIOALLETHRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
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Record name | BIOALLETHRIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227 | |
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Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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